2-(1H-Imidazol-1-yl)ethyl 2,2-dimethylpropanoate
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Overview
Description
2-(1H-Imidazol-1-yl)ethyl 2,2-dimethylpropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)ethyl 2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial production methods for imidazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)ethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazole derivatives .
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethyl 2,2-dimethylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron atom, affecting drug metabolism and detoxification processes .
Comparison with Similar Compounds
Similar compounds to 2-(1H-Imidazol-1-yl)ethyl 2,2-dimethylpropanoate include other imidazole derivatives such as:
2-(1H-Imidazol-1-yl)ethyl methacrylate: Used in polymer chemistry for the synthesis of imidazole-containing polymers.
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Studied for its biological activities and used as a building block in organic synthesis.
Properties
CAS No. |
95360-61-5 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)9(13)14-7-6-12-5-4-11-8-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
HDRUIFZGUOGLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
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